Methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a benzoate structure with an amino group and a pyrazole moiety, which are known to impart various pharmacological properties. The systematic study of this compound can provide insights into its synthesis, molecular structure, chemical reactivity, and applications in scientific research.
Methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate is classified as an organic compound, specifically a substituted benzoate with an amino group and a pyrazole ring. Its structure suggests potential applications in pharmaceuticals, particularly in the development of drugs targeting various diseases.
The synthesis of methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate typically involves the reaction of appropriate pyrazole derivatives with methyl 3-amino-4-carboxybenzoate. Various synthetic routes can be employed, including:
The reaction conditions such as temperature, solvent choice (e.g., ethanol or methanol), and catalysts (e.g., sodium acetate) are crucial for optimizing yield and purity. For instance, maintaining the reaction at room temperature while stirring can lead to favorable outcomes in terms of product formation .
Methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate has a complex molecular structure characterized by:
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Key structural data includes:
Methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate can participate in several chemical reactions:
Reactions must be monitored using techniques like thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity of products .
The mechanism of action for methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate likely involves:
Studies have shown that similar compounds exhibit significant biological activities such as antioxidant properties and anticancer effects .
Key physical properties include:
Chemical stability can vary based on environmental conditions (e.g., pH, temperature). The compound may undergo hydrolysis under extreme conditions but is generally stable under normal laboratory conditions.
Relevant analyses include:
Methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate has potential applications in:
The synthesis of methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate hinges on strategic nucleophilic aromatic substitution (SNAr) and esterification protocols. The core approach involves reacting methyl 3-amino-4-fluorobenzoate with 4-methylpyrazole under mild basic conditions (e.g., K₂CO₃ in DMF or NMP) at 80–100°C. This leverages the ortho-activation effect of the ester group, facilitating fluoride displacement by the pyrazole nitrogen to forge the critical C–N bond [2] [3]. Alternatively, esterification of pre-coupled acids offers flexibility: 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid undergoes methanol esterification using catalytic sulfuric acid or thionyl chloride, achieving yields >85% [1].
Solvent and energy optimization significantly enhance efficiency. Ethanol/water mixtures (70–100%) enable room-temperature reactions for electron-deficient pyrazoles, while microwave irradiation (120°C, 30 min) reduces reaction times from hours to minutes and improves atom economy [2] [3]. The 4-methylpyrazole moiety’s tautomeric stability (predominantly 4-methyl-1H form) minimizes side products, unlike unsymmetrically substituted analogs prone to prototropic equilibria [8].
Table 1: Representative Conditions for Key Synthetic Routes
Method | Conditions | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
SNAr in DMF | K₂CO₃, 90°C, N₂ atmosphere | 78–85 | 8–12 h | High reproducibility |
Esterification (SOCl₂) | Reflux in MeOH, SOCl₂ catalyst | 85–92 | 4–6 h | Compatible with acid-sensitive groups |
Microwave-Assisted | 120°C, EtOH/H₂O, sealed vessel | 88–95 | 20–30 min | Rapid, high purity |
A retro-synthetic disconnection of methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate reveals three key precursors: (i) methyl 4-fluoro-3-nitrobenzoate, (ii) 4-methylpyrazole, and (iii) a reducing agent for nitro-group conversion [6]. A validated three-step sequence comprises:
Critical chemoselectivity challenges arise during nitro reduction, where over-reduction or pyrazole ring hydrogenation must be suppressed. Pd/C (5 mol%) in methanol at 25°C achieves selective nitro-to-amino conversion without affecting the pyrazole ring or ester group [3]. For acid-labile functionalities, Zn/NH₄Cl in THF/H₂O serves as a mild alternative.
Homogeneous catalysis dominates early-stage coupling. Sodium acetate (10 mol%) in ethanol/water accelerates pyrazole-benzoate conjugation by activating the aldehyde in precursor synthesis or facilitating deprotonation of the pyrazole N–H bond, enhancing nucleophilicity [2] [3]. Yields exceed 95% for electron-neutral substrates at 25°C within 10–60 min. For sterically hindered pyrazoles, palladium/copper co-catalysis (e.g., Pd(OAc)₂/CuI with phenanthroline ligands) enables Buchwald-Hartwig-type aminations, though this adds cost and complexity [10].
Heterogenized catalysts bridge sustainability and efficiency:
Table 2: Catalytic Systems for Key Transformations
Catalyst | Reaction Step | Conditions | Yield (%) | Selectivity Advantage |
---|---|---|---|---|
NaOAc (10 mol%) | Pyrazole-benzoate coupling | EtOH/H₂O, 25°C | 95–98 | No epimerization |
Pd/C (5 mol%) | Nitro reduction | H₂ (1 atm), MeOH | 94–97 | No ring saturation |
CAL-B immobilized | Esterification | MeOH, 40°C | 85–88 | Enzyme-compatible groups |
Scorpionate-Fe@SiO₂ | C–N coupling | Toluene, 60°C | 90–92 | Recyclable (≥10 cycles) |
The 3-amino and ester groups in methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate serve as handles for directed diversification. Key modifications include:
Structure-activity relationship (SAR) insights reveal that:
Table 3: Bioactivity Impact of Key Modifications
Modification | Product Structure | DPPH IC₅₀ (µM) | RKO Cell IC₅₀ (µM) | Mechanistic Insight |
---|---|---|---|---|
None (parent compound) | Methyl 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzoate | 18.1 ± 0.5 | >100 | Weak bioactivity |
4-OH-3-OMe-C₆H₃CH=N- (imine) | Schiff base with vanillin | 8.7 ± 0.9 | 23.6 ± 1.0 | Enhanced radical stabilization |
3,4-(OH)₂C₆H₃CONH- (amide) | Amide with protocatechuic acid | 6.2 ± 0.6* | 9.9 ± 1.1* | p53/Bax apoptosis activation |
*Data for analogous bispyrazole derivative with matched substitution [3]
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: